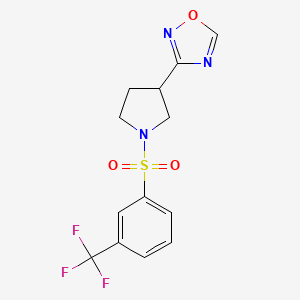

3-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrrolidine is a five-membered ring with one nitrogen atom, widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The trifluoromethylphenyl group is a common substituent in medicinal chemistry due to its ability to modulate the physical-chemical properties of drug molecules .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyrrolidine ring is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3-hybridization . The trifluoromethyl group is a strong electron-withdrawing group, which can influence the electronic properties of the molecule .Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations .Physical And Chemical Properties Analysis

Pyrrolidine is a colorless liquid that is miscible with water and most organic solvents . The trifluoromethyl group can increase the lipophilicity and metabolic stability of a compound .Scientific Research Applications

Medicinal Chemistry: Pyrrolidine Scaffold

The pyrrolidine ring, a core component of the compound, is a five-membered nitrogen heterocycle widely used in medicinal chemistry. It is valued for its ability to efficiently explore pharmacophore space due to its sp3 hybridization, contribution to stereochemistry, and increased three-dimensional coverage . The trifluoromethyl group and sulfonyl moiety attached to the phenyl ring can significantly influence the biological activity of the compound, potentially leading to novel biologically active compounds.

Anticonvulsant Activity

Compounds with a phenylpiperazine moiety bearing a 3-trifluoromethyl group have shown promising results in anticonvulsant tests, such as the MES test. The structural features of “3-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole” suggest potential applications in the development of new anticonvulsant drugs .

Biological Activity Modulation

The steric factors and the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates. This is due to the varying binding modes to enantioselective proteins, which can be exploited to design new compounds with targeted biological activities .

Indole Derivative Synthesis

Indole derivatives possess a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The compound could serve as a precursor or intermediate in the synthesis of indole derivatives, leveraging its oxadiazole and pyrrolidine rings as pharmacophores .

Heterocyclic Compound Design

Heterocyclic compounds containing nitrogen, such as the oxadiazole ring present in this compound, are crucial in the development of clinically active drugs. The introduction of heteroatomic fragments like this can modify physicochemical parameters and optimize ADME/Tox results for drug candidates .

Plant Hormone Research

Indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, shares structural similarities with indole derivatives. The compound being analyzed could be used in the study of plant hormone pathways and the synthesis of related analogs .

Mechanism of Action

Target of Action

The compound contains a pyrrolidine ring , which is a common structural motif in many biologically active compounds. Pyrrolidine derivatives are known to bind to multiple receptors, which could make them useful in drug development .

Mode of Action

The trifluoromethyl group attached to the phenyl ring could potentially enhance the compound’s binding affinity to its target . The sulfonyl group might also play a role in the compound’s interaction with its targets .

Biochemical Pathways

Without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. Many compounds with similar structural features are known to have diverse biological activities .

Pharmacokinetics

The ADME properties of a compound depend on various factors including its chemical structure, solubility, and stability. The presence of the pyrrolidine ring could potentially influence these properties .

Future Directions

properties

IUPAC Name |

3-[1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3O3S/c14-13(15,16)10-2-1-3-11(6-10)23(20,21)19-5-4-9(7-19)12-17-8-22-18-12/h1-3,6,8-9H,4-5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJEIATYKMORVGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC=N2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Benzyl(methyl)amino]butan-1-ol](/img/structure/B2948575.png)

![(Z)-2-Cyano-N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]-3-phenylprop-2-enamide](/img/structure/B2948579.png)

![4-chloro-2,5-dihydroindeno[1,2-b]thiopyran-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2948584.png)

![2,4-dichloro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2948589.png)

![[3-(adamantan-1-yl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2948592.png)